molecular formula C13H22ClN3 B7987488 Piperidin-2-ylmethyl-(1-pyridin-2-yl-ethyl)-amine hydrochloride

Piperidin-2-ylmethyl-(1-pyridin-2-yl-ethyl)-amine hydrochloride

Cat. No.: B7987488
M. Wt: 255.79 g/mol
InChI Key: IPSRXLKVYUXTAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidin-2-ylmethyl-(1-pyridin-2-yl-ethyl)-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic amines It is characterized by the presence of a piperidine ring and a pyridine ring, which are connected through a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-2-ylmethyl-(1-pyridin-2-yl-ethyl)-amine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine intermediate.

    Formation of the Methylamine Linkage: The final step involves the introduction of the methylamine group, which connects the piperidine and pyridine rings. This can be achieved through reductive amination or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-ylmethyl-(1-pyridin-2-yl-ethyl)-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine or pyridine rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Piperidin-2-ylmethyl-(1-pyridin-2-yl-ethyl)-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Piperidin-2-ylmethyl-(1-pyridin-2-yl-ethyl)-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Piperidin-2-ylmethyl-(1-pyridin-2-yl-ethyl)-amine
  • Piperidin-2-ylmethyl-(1-pyridin-3-yl-ethyl)-amine
  • Piperidin-2-ylmethyl-(1-pyridin-4-yl-ethyl)-amine

Uniqueness

Piperidin-2-ylmethyl-(1-pyridin-2-yl-ethyl)-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(piperidin-2-ylmethyl)-1-pyridin-2-ylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3.ClH/c1-11(13-7-3-5-9-15-13)16-10-12-6-2-4-8-14-12;/h3,5,7,9,11-12,14,16H,2,4,6,8,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSRXLKVYUXTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NCC2CCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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